molecular formula C11H7N3O2S B1268265 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one CAS No. 156177-02-5

3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one

Cat. No. B1268265
CAS RN: 156177-02-5
M. Wt: 245.26 g/mol
InChI Key: IQIZHKBAWQQCFS-UHFFFAOYSA-N
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Description

“3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one” is a compound that contains a thiadiazole derivative. Thiadiazole derivatives are known to inhibit the corrosion of brass in sea water samples . The compound also contains a chromen-2-one group, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods. One such method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones .


Molecular Structure Analysis

The molecular structure of “3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one” can be inferred from its name. It contains a chromen-2-one group, which is a type of heterocyclic compound, and a 5-amino-[1,3,4]thiadiazol-2-yl group .


Chemical Reactions Analysis

Thiadiazole derivatives have been found to undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .

Scientific Research Applications

Urease Inhibition

This compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process for certain bacteria like Helicobacter pylori. Inhibiting this enzyme can help treat infections caused by these bacteria. Novel derivatives of the compound have shown high activity against urease, with one derivative exhibiting an inhibitory concentration (IC50) of 2.85 µM, suggesting it could be a promising candidate for further evaluation .

Antimicrobial Activity

Derivatives of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one have been synthesized and tested for their antimicrobial properties. These compounds have shown significant activity against various microorganisms, including E. coli, B. mycoides, and C. albicans. Some derivatives have outperformed others, indicating the potential for optimization in developing potent antimicrobial agents .

Anticancer Potential

The modification of the parent compound by replacing the phenyl group with furan or thiophene rings has led to a significant increase in in vitro anticancer activity. This suggests that the compound’s structure can be fine-tuned to enhance its efficacy against cancer cells, compared to standard drugs like Adriamycin .

Cytotoxicity Against Cancer Cell Lines

Studies have also been conducted to assess the cytotoxic effects of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one derivatives on various leukemia cell lines and the HeLa human cervical carcinoma cell line. These assessments are crucial for determining the potential therapeutic applications of these compounds in treating cancer .

Scaffold for Antimicrobial Agents

The 2-amino-1,3,4-thiadiazole scaffold, which is part of the compound’s structure, has been identified as a promising framework for developing new antimicrobial agents. Research has shown that certain derivatives exhibit strong antibacterial activity against Gram-positive microorganisms such as B. subtilis and S. aureus .

Enzyme Interaction Studies

Molecular docking studies have been performed to understand how derivatives of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one interact with the active sites of enzymes like urease. These studies help in predicting the binding affinities and the potential inhibitory effects of the compounds, guiding the design of more effective enzyme inhibitors .

Mechanism of Action

Target of Action

The primary target of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with its target, the urease enzyme, by inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme’s activity, thereby preventing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This enzyme is critical for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for their survival .

Result of Action

The inhibition of the urease enzyme by 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one results in the disruption of the urea cycle . This disruption prevents the conversion of urea to ammonia, thereby inhibiting the survival of certain bacteria, such as Helicobacter pylori . The compound’s inhibitory activity against the urease enzyme has been proven to be high, with an IC50 of 2.85 µM .

Future Directions

Thiadiazole derivatives, including “3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one”, have shown potential in various therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . Therefore, these compounds might be promising candidates for further evaluation and optimization .

properties

IUPAC Name

3-(5-amino-1,3,4-thiadiazol-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c12-11-14-13-9(17-11)7-5-6-3-1-2-4-8(6)16-10(7)15/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIZHKBAWQQCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one

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